molecular formula C15H14ClNO2 B3034615 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196875-72-6

2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B3034615
CAS No.: 196875-72-6
M. Wt: 275.73 g/mol
InChI Key: JRYMTWGULWQHDP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Biological Activity

2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C15H14ClNO2
  • Molecular Weight : 275.73 g/mol
  • CAS Number : 196875-72-6

The compound features a chloro-substituted aromatic ring and a methoxy group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. Its mechanism is complex and may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer activities of this compound reveal promising results. The compound has been tested against several cancer cell lines, showing cytotoxic effects particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231). The observed synergistic effects when combined with traditional chemotherapeutics like doxorubicin highlight its potential as an adjunct therapy in cancer treatment.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
Anticancer Study Showed cytotoxic effects in MCF-7 cells with an IC50 value indicating potential for further development as an anticancer agent.
Combination Therapy Enhanced efficacy when used alongside doxorubicin, leading to increased apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityNotes
3-chloro-2-methylphenolSimilar aromatic structureAntimicrobialLacks imine functionality
6-methoxy-2-aminophenolContains amino group instead of imineLimited antibacterial activityDifferent mechanism of action
3-chloro-2-methylbenzaldehydeAldehyde derivativeWeak biological activityLess reactive than the target compound

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-12(16)6-4-7-13(10)17-9-11-5-3-8-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMTWGULWQHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193098
Record name 2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196875-72-6
Record name 2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196875-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
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2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
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2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 5
2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol

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